5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is a versatile chemical compound with a unique structure that makes it an ideal candidate for various scientific research applications. Its structure includes a thiophene ring, a carboxamide group, and a dioxin moiety, which contribute to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary targets of 5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide are pathogenic bacterial strains, specifically Escherichia coli and Bacillus subtilis . The compound has shown significant antibacterial activity against these strains, making it a potential candidate for the development of new antibacterial agents .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, the compound disrupts the bacteria’s ability to survive and proliferate, thereby exerting its antibacterial effect .
Biochemical Pathways
It is known that the compound’s antibacterial activity is linked to its ability to inhibit biofilm formation . Biofilm formation is a complex process involving multiple biochemical pathways, including quorum sensing, production of extracellular polymeric substances, and cellular adhesion .
Result of Action
The result of the compound’s action is the inhibition of biofilm formation in E. coli and B. subtilis , leading to a reduction in their survival and proliferation . This makes the compound a potential candidate for the development of new antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Formation of the Dioxin Moiety: The dioxin moiety is synthesized by cyclization of a suitable diol with a halogenated compound.
Final Coupling: The final step involves coupling the thiophene derivative with the dioxin moiety under appropriate reaction conditions, such as using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, bases like sodium hydroxide, and acids like hydrochloric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: In the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxylate
- 5-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-sulfonamide
Uniqueness
5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c14-12-4-3-11(19-12)13(16)15-8-1-2-9-10(7-8)18-6-5-17-9/h3-4,8-10H,1-2,5-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNRZVCILQQLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=C(S3)Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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